
Ethyl 4-(carbamoylamino)benzoate
Overview
Description
Ethyl 4-(carbamoylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . . This compound is characterized by the presence of an ethyl ester group and a carbamoylamino group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(carbamoylamino)benzoate can be synthesized through the reaction of ethanol and 4-ureidobenzoic acid . The reaction typically involves the esterification of 4-ureidobenzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(carbamoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of 4-(carbamoylamino)benzoic acid.
Reduction: Formation of ethyl 4-(aminomethyl)benzoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Ethyl 4-(carbamoylamino)benzoate serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for modifications that lead to the creation of various derivatives useful in chemical research.
Biology
- Enzyme-Substrate Interaction Studies : This compound is utilized in research focused on understanding enzyme mechanisms and substrate interactions. Its structure allows for the investigation of how small molecules can influence enzyme activity.
- Protein-Ligand Binding : this compound is employed in studies examining protein-ligand interactions, which are crucial for drug design and development.
Medicine
- Therapeutic Potential : Preliminary studies have indicated that this compound may possess anticancer and antimicrobial properties. Research has focused on its mechanism of action, particularly its ability to inhibit specific enzymes involved in cancer progression and microbial growth.
- Drug Development : The compound's structural features make it a candidate for modification to enhance its therapeutic efficacy. Studies have explored its potential as a lead compound in developing new pharmaceuticals.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a building block facilitates the production of compounds with desired biological activities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating potential use as an antimicrobial agent in clinical settings.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Study 2: Enzyme Inhibition
Research into the inhibition of specific enzymes by this compound revealed that it effectively binds to the active sites of certain enzymes, disrupting their catalytic functions. This property was explored further for potential applications in cancer therapy.
Enzyme Type | Inhibition Percentage (%) |
---|---|
Carbonic anhydrase | 75 |
Dipeptidyl peptidase IV | 60 |
Mechanism of Action
The mechanism of action of ethyl 4-(carbamoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Ethyl 4-(carbamoylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Similar structure but lacks the carbamoylamino group.
Ethyl 4-(2-chloroacetamido)benzoate: Contains a chloroacetamido group instead of a carbamoylamino group.
Ethyl 4-(6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamido)benzoate: A more complex derivative with additional functional groups.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Ethyl 4-(carbamoylamino)benzoate, also known by its chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound consists of an ethyl ester group attached to a benzoate moiety, with a carbamoylamino substituent at the para position. This unique structure confers specific chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 212.22 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of enzyme-substrate interactions and protein-ligand binding studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies show that it can inhibit the proliferation of tumor cells and induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in various cancer models .
Enzyme Inhibition
This compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating significant inhibitory effects. This property makes it a candidate for further exploration in neuroprotective therapies .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, indicating strong antimicrobial potential.
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound showed an IC value of 25 µM, significantly inhibiting cell proliferation compared to control groups. Flow cytometry analysis revealed an apoptosis rate of approximately 40% after treatment with the compound .
- Enzyme Interaction Studies : Research on AChE inhibition revealed that this compound binds effectively to the enzyme's active site, leading to decreased enzymatic activity. Molecular docking studies predicted favorable binding interactions with a binding energy of -7.5 kcal/mol .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(carbamoylamino)benzoate, and how are intermediates characterized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate are prepared by reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT), followed by deamination to form intermediates such as ethyl 4-isothiocyanatobenzoate . Key steps include:
- Reaction optimization : Maintaining stoichiometric ratios (e.g., 1:1 for amine:DTMT) and using anhydrous solvents (e.g., dioxane) to minimize side reactions.
- Characterization : Thin-layer chromatography (TLC) for purity checks, supplemented by -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm). -NMR confirms carbonyl carbons (ester at ~165–170 ppm) and carbamoyl groups .
- Infrared (IR) Spectroscopy : Detects characteristic bands for amides (N–H stretch at ~3300 cm) and ester C=O (~1720 cm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating molecular geometry in solid-state studies .
Q. What preliminary biological screening methods are used to assess the antitumor potential of this compound analogs?
- In vitro cytotoxicity assays : Compounds like ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC values are calculated to compare potency .
- Mechanistic studies : Flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?
- Temperature control : Lower temperatures (e.g., 60°C for N-alkylation) reduce unwanted dibutyl byproducts, improving yields to >75% .
- Catalyst selection : Triethylamine as a base enhances nucleophilic substitution efficiency in carbamoylation reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates and reduce side reactions .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Method replication : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables.
- Analytical cross-validation : Use HPLC or GC-MS to quantify purity and identify unaccounted impurities affecting yield calculations .
- Statistical design of experiments (DoE) : Apply factorial designs to evaluate interactions between parameters (e.g., temperature, stoichiometry) .
Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound in material science applications?
- Comparative reactivity studies : Replace the carbamoylamino group with other substituents (e.g., dimethylamino) and evaluate properties like UV absorption or polymerization efficiency. For example, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity as a co-initiator in resin cements than methacrylate derivatives due to enhanced electron-donating effects .
- Computational modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing photostability in UV-absorber applications .
Q. How can crystallographic data resolve discrepancies in spectroscopic interpretations of this compound derivatives?
- Single-crystal X-ray diffraction : Provides unambiguous bond-length and angle data. For instance, crystal structures of ethyl 4-[(dimethylcarbamothioyl)amino]benzoate reveal planar carbamothioyl groups and intermolecular N–H···S hydrogen bonds, clarifying NMR/IR assignments .
- Powder XRD : Differentiates polymorphic forms that may alter solubility or bioavailability .
Q. What experimental strategies are recommended for investigating the antitumor mechanisms of this compound analogs?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets (e.g., kinases, DNA topoisomerases).
- Pathway analysis : RNA sequencing or Western blotting to assess downstream effects on apoptosis (e.g., Bcl-2/Bax ratio) or DNA damage markers (γ-H2AX) .
- In vivo models : Xenograft studies in mice to validate efficacy and pharmacokinetics, with HPLC-MS monitoring plasma/tissue concentrations .
Q. Methodological Tables
Table 1. Key Analytical Techniques for this compound Derivatives
Technique | Application | Example Data from Evidence |
---|---|---|
-NMR | Proton environment mapping | Ethyl protons at δ 1.2–1.4 ppm |
X-ray Diffraction | Crystal structure validation | Intermolecular H-bonds resolved |
IR Spectroscopy | Functional group identification | Amide N–H at ~3300 cm |
Table 2. Optimization Parameters for Synthesis
Properties
IUPAC Name |
ethyl 4-(carbamoylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGAFHZUPLCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312788 | |
Record name | ethyl 4-(carbamoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13289-38-8 | |
Record name | 13289-38-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(carbamoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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